Puromycin-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

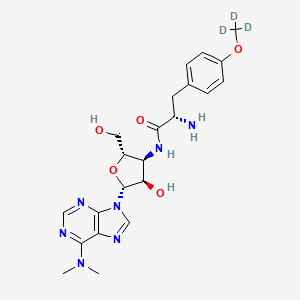

Molecular Formula |

C22H29N7O5 |

|---|---|

Molecular Weight |

474.5 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-[4-(trideuteriomethoxy)phenyl]propanamide |

InChI |

InChI=1S/C22H29N7O5/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32)/t14-,15+,16+,18+,22+/m0/s1/i3D3 |

InChI Key |

RXWNCPJZOCPEPQ-DUDBXOQZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C3N=CN=C4N(C)C)CO)N |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Puromycin-d3 in Ribosome Profiling: A Technical Guide to Unraveling the Dynamics of Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of puromycin-d3 in ribosome profiling, a powerful technique for monitoring and quantifying protein synthesis. By providing a detailed understanding of the underlying principles, experimental workflows, and data interpretation, this guide serves as a valuable resource for researchers seeking to leverage this technology in their studies of translational regulation in health and disease.

The Core Mechanism: Puromycin's Mimicry and Action

Puromycin, an aminonucleoside antibiotic produced by Streptomyces alboniger, is a structural analog of the 3' end of aminoacyl-tRNA.[1] This molecular mimicry is the foundation of its mechanism of action. During protein synthesis, the ribosome moves along a messenger RNA (mRNA) template, recruiting aminoacyl-tRNAs to the A-site (aminoacyl site) to elongate the nascent polypeptide chain.

Puromycin effectively hijacks this process by entering the A-site of the ribosome. The ribosome's peptidyltransferase center then catalyzes the formation of a peptide bond between the C-terminus of the growing polypeptide chain (located in the P-site) and the amino group of puromycin.[1] This action results in the premature termination of translation and the release of a C-terminally puromycylated nascent polypeptide.[1] Unlike a genuine aminoacyl-tRNA, puromycin contains a stable amide bond instead of an ester bond, which prevents further elongation of the polypeptide chain.[1]

Caption: Mechanism of puromycin-induced premature chain termination.

The Role of this compound in Quantitative Ribosome Profiling

While puromycin itself is a powerful tool for identifying translating ribosomes, the advent of quantitative proteomics has necessitated methods for precise measurement of protein synthesis rates. This is where this compound, a deuterated analog of puromycin, plays a crucial role.

In mass spectrometry-based proteomics, deuterated compounds serve as ideal internal standards for quantification.[2][3][4] this compound is chemically identical to its non-deuterated counterpart but possesses a slightly higher mass due to the replacement of three hydrogen atoms with deuterium atoms. When used in a ribosome profiling experiment, a known amount of this compound can be spiked into the sample. During mass spectrometry analysis, the signal intensity of the puromycylated peptides derived from the biological sample can be compared to the signal intensity of the this compound-labeled peptides. This ratio allows for the precise and accurate quantification of the amount of newly synthesized protein, correcting for variations in sample preparation, instrument performance, and ionization efficiency.[2][3]

This approach is analogous to the widely used Stable Isotope Labeling with Amino acids in Cell culture (SILAC) technique, where cells are grown in media containing "heavy" or "light" amino acids to achieve quantitative comparison of proteomes.[5][6][7][8][9][10] The combination of puromycin analogs with stable isotope labeling, such as in the OPP-SILAC method, enables robust and accurate profiling of the nascent proteome.[5][6][11]

Experimental Protocols

Several key experimental techniques leverage puromycin and its analogs for ribosome profiling and nascent proteome analysis. Below are detailed methodologies for two prominent approaches: Puromycin-Associated Nascent Chain Proteomics (PUNCH-P) and O-propargyl-puromycin (OPP) Labeling followed by quantitative mass spectrometry.

Puromycin-Associated Nascent Chain Proteomics (PUNCH-P)

PUNCH-P is a method for the global identification and quantification of newly synthesized proteins.[12][13][14] It involves the isolation of intact ribosome-nascent chain complexes followed by in vitro labeling with biotinylated puromycin.

Detailed Methodology:

-

Cell Lysis and Ribosome Isolation:

-

Harvest cells and lyse them in a buffer containing cycloheximide to arrest translation and preserve ribosome-nascent chain complexes.

-

Layer the cell lysate onto a sucrose cushion and perform ultracentrifugation to pellet the ribosomes and associated nascent chains.

-

-

In Vitro Puromycylation:

-

Resuspend the ribosome pellet in a reaction buffer.

-

Add biotin-dC-puromycin to the resuspended ribosomes and incubate to allow for the puromycylation of nascent chains.

-

-

Affinity Purification of Puromycylated Peptides:

-

Capture the biotin-puromycylated nascent chains using streptavidin-coated magnetic beads.

-

Perform stringent washes to remove non-specifically bound proteins.

-

-

On-Bead Digestion and Mass Spectrometry:

-

Digest the captured proteins into peptides directly on the beads using an enzyme such as trypsin.

-

Elute the peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

-

Caption: Experimental workflow for PUNCH-P.

O-propargyl-puromycin (OPP) Labeling with SILAC for Quantitative Nascent Proteome Profiling

This method combines the in vivo labeling of nascent proteins using a clickable puromycin analog, O-propargyl-puromycin (OPP), with SILAC for accurate quantification.[5][6][11][15]

Detailed Methodology:

-

SILAC Labeling (Optional but recommended for quantification):

-

Culture two populations of cells in parallel. One population is grown in "light" medium (containing normal amino acids), and the other is grown in "heavy" medium (containing stable isotope-labeled amino acids, e.g., 13C6-Arginine and 13C6,15N2-Lysine).

-

-

OPP Pulse Labeling:

-

Treat the cells with OPP for a short period to label newly synthesized proteins. OPP is cell-permeable and incorporates into nascent chains in vivo.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells and extract total protein. For SILAC experiments, mix the "light" and "heavy" cell lysates in a 1:1 ratio.

-

-

Click Chemistry:

-

Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a biotin-azide tag to the alkyne group of the incorporated OPP.

-

-

Affinity Purification and Mass Spectrometry:

-

Enrich the biotin-tagged nascent proteins using streptavidin affinity chromatography.

-

Digest the enriched proteins and analyze the resulting peptides by LC-MS/MS. The ratio of "heavy" to "light" peptides provides a quantitative measure of the relative synthesis rates of individual proteins.

-

Caption: Workflow for OPP-SILAC nascent proteome profiling.

Data Presentation: Summarizing Quantitative Insights

The quantitative data generated from puromycin-based ribosome profiling experiments are typically presented in tables that allow for easy comparison of protein synthesis rates under different conditions. The following tables provide illustrative examples of how such data can be structured.

Table 1: Quantitative Analysis of Nascent Proteome in Response to Transcriptional Inhibition

This table summarizes data from a study that used dual-pulse labeling with O-propargyl-puromycin (OPP) and stable isotope-labeled amino acids to quantify changes in protein synthesis upon treatment with the transcriptional inhibitor actinomycin D (actD).[5][11] The H/M ratio represents the relative amount of nascent polypeptide chains in actD-treated cells compared to DMSO-treated control cells.

| Protein | Gene Symbol | H/M Ratio (actD/DMSO) | p-value | Biological Function |

| Ribosomal protein S27a | RPS27A | 0.45 | < 0.01 | Ribosome biogenesis |

| Ribosomal protein L8 | RPL8 | 0.52 | < 0.01 | Ribosome biogenesis |

| Elongation factor 1-alpha 1 | EEF1A1 | 0.98 | > 0.05 | Translation elongation |

| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | 1.05 | > 0.05 | Glycolysis |

| Beta-actin | ACTB | 1.02 | > 0.05 | Cytoskeleton |

| Example Data - for illustrative purposes |

Table 2: Cell Cycle-Specific Fluctuations in mRNA Translation Measured by PUNCH-P

This table presents example data from a PUNCH-P study that measured changes in protein synthesis across different phases of the cell cycle.[16] The values represent the relative synthesis rates of proteins in S phase and G2/M phase compared to G1 phase.

| Protein | Gene Symbol | S/G1 Ratio | G2/M / G1 Ratio | Biological Function |

| Histone H3.1 | HIST1H3A | 2.5 | 1.2 | DNA packaging |

| Cyclin A2 | CCNA2 | 3.1 | 4.5 | Cell cycle progression |

| DNA polymerase delta subunit 1 | POLD1 | 2.8 | 1.5 | DNA replication |

| Tubulin alpha-1A chain | TUBA1A | 1.1 | 2.2 | Cytoskeleton, Mitosis |

| Ribosomal protein S6 | RPS6 | 1.0 | 1.1 | Translation |

| Example Data - for illustrative purposes |

Conclusion

This compound and other puromycin analogs have become indispensable tools for the quantitative analysis of protein synthesis. By enabling the specific labeling and enrichment of nascent polypeptide chains, these reagents, when coupled with mass spectrometry, provide unprecedented insights into the dynamic regulation of the translatome. The methodologies outlined in this guide, from the fundamental mechanism of action to detailed experimental protocols and data interpretation, offer a comprehensive framework for researchers to effectively apply these powerful techniques in their pursuit of understanding the intricate processes governing gene expression.

References

- 1. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. texilajournal.com [texilajournal.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. biorxiv.org [biorxiv.org]

- 6. Quantitative nascent proteome profiling by dual-pulse labelling with O-propargyl-puromycin and stable isotope-labelled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proteome analysis of puromycin-labeled nascent polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. PUNCH-P for global translatome profiling: Methodology, insights and comparison to other techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel proteomic approach (PUNCH-P) reveals cell cycle-specific fluctuations in mRNA translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Revealing nascent proteomics in signaling pathways and cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Home - Cerilliant [cerilliant.com]

What is the difference between puromycin and Puromycin-d3?

An In-depth Technical Guide to Puromycin and Puromycin-d3

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Puromycin is a potent aminonucleoside antibiotic widely utilized in life sciences for its ability to inhibit protein synthesis, enabling applications from selectable marker-based cell line development to advanced proteomics techniques. A key variant, this compound, incorporates a stable isotope label, fundamentally shifting its application from a biological effector to a critical analytical tool. This guide provides a detailed comparison of the chemical properties, mechanisms of action, and primary applications of both molecules. We present quantitative data, detailed experimental protocols, and visual diagrams of key processes to elucidate the distinct roles these compounds play in modern research and development.

Core Chemical and Physical Differences

The fundamental difference between puromycin and this compound is the substitution of three hydrogen atoms with deuterium atoms, a process known as deuteration. This isotopic labeling is typically on the O-methyl group of the tyrosine moiety, as this position is chemically stable and does not interfere with the molecule's biological activity.

This compound is the deuterium-labeled version of puromycin.[1] While chemically identical in terms of structure and reactivity, the presence of deuterium—an isotope of hydrogen with an extra neutron—results in a higher molecular mass. This mass difference is the key feature exploited in its primary application.

| Property | Puromycin | This compound | Rationale for Difference |

| Molecular Formula | C₂₂H₂₉N₇O₅[2][3] | C₂₂H₂₆D₃N₇O₅ | Three hydrogen (H) atoms are replaced with deuterium (D) atoms. |

| Average Molecular Mass | 471.51 g/mol [2][3] | ~474.53 g/mol | Each deuterium atom adds ~1.006 Da to the mass compared to protium (¹H). |

| Biological Activity | Potent inhibitor of protein synthesis.[2][4][5][6] | Considered biologically equivalent to puromycin for inhibition. | The kinetic isotope effect is negligible for its mechanism of action. |

| Primary Application | Biological selection, protein synthesis monitoring.[4][5][7] | Internal standard for quantitative mass spectrometry.[1] | The mass shift allows it to be distinguished from the unlabeled analyte. |

Mechanism of Action: A Shared Pathway

Both puromycin and this compound function by mimicking the 3' end of an aminoacylated tRNA, specifically Tyrosyl-tRNA.[4] This structural similarity allows them to enter the ribosomal A-site during translation.[4][6]

Once in the A-site, the ribosome's peptidyltransferase center catalyzes the formation of a peptide bond between the nascent polypeptide chain (attached to the tRNA in the P-site) and the amino group of puromycin.[4] However, because puromycin possesses a stable amide bond instead of the ester bond found in tRNA, it cannot be translocated to the P-site.[2][4] This act results in the premature termination of translation and the release of a C-terminally puromycylated polypeptide.[2][4][5] This inhibitory action is effective in both prokaryotic and eukaryotic systems.[2][6][7]

The deuteration in this compound does not alter this mechanism, as the carbon-deuterium bonds do not participate in the key chemical reactions of ribosomal binding or peptide bond formation.

Figure 1. Mechanism of puromycin-induced translation termination.

Differential Applications

The distinct properties of puromycin and this compound lead to their use in entirely different experimental contexts.

Puromycin: A Tool for Biological Manipulation and Measurement

-

Selectable Marker: The most common use of puromycin is in cell culture to select for cells that have been successfully transfected or transduced with a vector containing the pac gene, which confers resistance by encoding a puromycin N-acetyl-transferase.[4][8][9] Non-resistant cells are rapidly killed, typically within days, ensuring a pure population of modified cells.[2][10]

-

Protein Synthesis Monitoring (SUnSET): The SUrface SEnsing of Translation (SUnSET) technique uses low concentrations of puromycin to label newly synthesized proteins.[11] These puromycylated nascent chains can then be detected by Western blotting with an anti-puromycin antibody, providing a non-radioactive method to quantify global protein synthesis rates.[12][13]

-

Nascent Proteome Analysis (PUNCH-P): In Puromycin-Associated Nascent Chain Proteomics (PUNCH-P), a biotinylated version of puromycin is used to tag and isolate newly made proteins for identification and quantification by mass spectrometry.[4][14][15]

This compound: An Analytical Standard for Quantification

This compound's primary role is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] In this application, a known quantity of this compound is spiked into a biological sample (e.g., plasma, cell lysate) before processing.

Because this compound is chemically identical to puromycin, it behaves identically during sample extraction, cleanup, and chromatographic separation. However, the mass spectrometer can easily distinguish between the light (endogenous/unlabeled puromycin) and heavy (this compound) forms due to the +3 Da mass difference.

Any sample loss during preparation will affect both the analyte and the standard equally. By measuring the ratio of the analyte's signal to the internal standard's signal, one can calculate the precise concentration of puromycin in the original sample, correcting for experimental variability.[16] This is a cornerstone of modern bioanalytical chemistry, pharmacokinetics, and therapeutic drug monitoring.[16][17]

Figure 2. Workflow for quantitative analysis using a SIL-IS like this compound.

Experimental Protocols

Protocol: Puromycin Selection for Stable Cell Line Generation

This protocol provides a general guideline for determining the optimal puromycin concentration to select for stably transfected mammalian cells.

Objective: To eliminate non-transfected cells and generate a pure population of cells expressing a puromycin resistance gene.

Methodology: The Kill Curve

-

Cell Plating: Plate the specific parental (non-transfected) cell line to be used at a low density (e.g., 20-30% confluency) in multiple wells of a 24-well plate. Allow cells to adhere overnight.[8]

-

Puromycin Titration: The next day, replace the medium with fresh medium containing a range of puromycin concentrations. A typical range for mammalian cells is 0.5-10 µg/mL.[8][9] It is critical to include a "no puromycin" control well.

-

Example concentrations: 0, 0.5, 1, 2, 4, 6, 8, 10 µg/mL.[8]

-

-

Incubation and Monitoring: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂). Observe the cells daily for signs of cell death.

-

Determining Optimal Concentration: After 3-7 days, identify the lowest concentration of puromycin that causes complete cell death of the parental cells.[18] This concentration will be used for selecting the transfected population.

-

Selection: Approximately 48-72 hours post-transfection, replace the culture medium with fresh medium containing the predetermined optimal puromycin concentration.[8] Maintain selection by replacing the medium every 2-3 days until all non-resistant cells are eliminated and stable, resistant colonies are visible.

Protocol: Quantification of Puromycin in Plasma using this compound

This protocol outlines the use of this compound as an internal standard for determining puromycin concentrations in a biological matrix via LC-MS/MS.

Objective: To accurately measure the concentration of puromycin in plasma samples.

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma sample, add 10 µL of a this compound working solution (e.g., 1 µg/mL in methanol) to act as the internal standard.

-

Add 300 µL of acetonitrile to precipitate plasma proteins. Vortex vigorously for 1 minute.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.[19]

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample onto a reverse-phase C18 column. Elute the analyte and internal standard using a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific mass-to-charge (m/z) transitions for both puromycin and this compound using Multiple Reaction Monitoring (MRM).

-

Example Puromycin MRM transition: Q1: 472.2 m/z → Q3: 164.1 m/z

-

Example this compound MRM transition: Q1: 475.2 m/z → Q3: 164.1 m/z

-

-

-

Quantification:

-

Generate a calibration curve by preparing standards of known puromycin concentrations in blank plasma and spiking them with the same amount of this compound.

-

Calculate the peak area ratio of the puromycin transition to the this compound transition for each standard and sample.

-

Plot the peak area ratio against the known concentrations of the standards to create a linear regression curve. Determine the concentration of puromycin in the unknown samples by interpolating their peak area ratios on this curve.[17]

-

Downstream Effects of Puromycin: The Integrated Stress Response

Puromycin-induced premature chain termination leads to ribosome stalling. This is a potent cellular stressor that can activate the Integrated Stress Response (ISR), a key signaling pathway that cells use to cope with translational dysfunction. The ISR converges on the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which globally reduces protein synthesis to conserve resources while selectively allowing the translation of stress-responsive mRNAs.

Figure 3. Puromycin-induced activation of the Integrated Stress Response pathway.

Conclusion

While puromycin and this compound share an identical chemical structure and biological mechanism of action, their utility in research is sharply divergent. Puromycin serves as a powerful biological agent to manipulate and measure protein synthesis within cellular systems. In contrast, the simple addition of three deuterium atoms transforms this compound into a high-precision analytical tool, indispensable for the accurate quantification of its unlabeled counterpart in complex biological matrices. Understanding this fundamental difference is crucial for selecting the appropriate compound and methodology to achieve specific experimental goals in drug development and biomedical research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Puromycin - Wikipedia [en.wikipedia.org]

- 3. Puromycin | C22H29N7O5 | CID 439530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The science of puromycin: From studies of ribosome function to applications in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agscientific.com [agscientific.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. tools.mirusbio.com [tools.mirusbio.com]

- 9. invivogen.com [invivogen.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Protein Synthesis Assay (SUnSET) [bio-protocol.org]

- 12. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. Genome-wide identification and quantification of protein synthesis in cultured cells and whole tissues by puromycin-associated nascent chain proteomics (PUNCH-P) | Springer Nature Experiments [experiments.springernature.com]

- 15. Genome-wide identification and quantification of protein synthesis in cultured cells and whole tissues by puromycin-associated nascent chain proteomics (PUNCH-P) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fda.gov [fda.gov]

- 18. researchgate.net [researchgate.net]

- 19. lcms.cz [lcms.cz]

Puromycin-d3: An In-depth Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Puromycin-d3, a deuterated analog of the aminonucleoside antibiotic Puromycin. Understanding the stability profile of this compound is critical for ensuring its efficacy and reproducibility in research and drug development applications, including its use as a selection agent in cell culture and in studies of protein synthesis. This document details storage recommendations for both the solid form and solutions, discusses potential degradation pathways, and provides protocols for stability assessment and safe handling.

Chemical and Physical Properties

This compound is the deuterated form of Puromycin, an antibiotic produced by Streptomyces alboniger. The deuterium labeling is typically on the methoxy group of the tyrosine moiety, which provides a distinct mass shift for use in mass spectrometry-based assays. The fundamental chemical properties, aside from the isotopic labeling, are analogous to that of Puromycin.

| Property | Value |

| Chemical Formula | C₂₂H₂₆D₃N₇O₅ |

| Molecular Weight | Approx. 547.45 g/mol (as dihydrochloride) |

| Appearance | White to off-white solid |

| Solubility | Soluble in water (50 mg/mL), DMSO (up to 20 mM), and methanol.[1] |

Recommended Storage Conditions

Proper storage of this compound is essential to maintain its integrity and biological activity. Recommendations for both the solid (powder) form and solutions are summarized below. It is crucial to avoid repeated freeze-thaw cycles for solutions.[2][3]

Solid Form

| Storage Temperature | Duration | Notes |

| -20°C | Up to 4 years | Protect from moisture and light.[4][5] |

| 4°C | Up to 2 years | For shorter-term storage.[2] |

| Room Temperature | Up to 3 months | For short-term storage, though refrigeration is preferred.[2][3] |

In Solution

Stock solutions of this compound are typically prepared in sterile water, PBS, or DMSO. For cell culture applications, it is recommended to prepare aliquots of the stock solution to minimize contamination and degradation from repeated handling.

| Solvent | Storage Temperature | Duration |

| Water/PBS | -20°C | Up to 1 year[6][7] |

| DMSO | -20°C | Up to 1 month[1] |

Stability Profile and Potential Degradation Pathways

While specific forced degradation studies on this compound are not extensively published, the stability can be inferred from the chemical structure of Puromycin and general principles of drug degradation. The primary sites susceptible to chemical degradation are the amide bond, the glycosidic bond, and the aromatic ring. The deuteration on the methoxy group is not expected to significantly alter the primary degradation pathways but may have a minor effect on the kinetics of reactions involving this group.

Potential degradation pathways include:

-

Hydrolysis: The amide linkage between the aminonucleoside and the amino acid moiety can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the separation of the two components. The glycosidic bond linking the purine base to the ribose sugar can also be cleaved under acidic conditions.

-

Oxidation: The electron-rich aromatic ring of the tyrosine moiety and the purine ring system are potential sites for oxidation. This can be initiated by exposure to oxidizing agents or by auto-oxidation.

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the molecule. Aromatic systems are often susceptible to photolytic degradation.[5]

-

Thermal Degradation: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.

The following diagram illustrates the potential sites of chemical degradation on the this compound molecule.

Note: An actual image of the this compound structure with highlighted degradation sites would be inserted in a final document. The DOT script above provides a conceptual representation.

Caption: Potential sites of chemical degradation on the this compound molecule.

Experimental Protocols for Stability Assessment

To ensure the quality and potency of this compound, particularly for critical applications, it is advisable to perform stability-indicating analytical methods. Below are representative protocols for a forced degradation study and a stability-indicating HPLC-UV method.

Forced Degradation Study Protocol

This protocol outlines the conditions for stressing this compound to induce potential degradation products.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the solid this compound powder at 60°C for 48 hours. Also, incubate the stock solution at 60°C for 48 hours.

-

Photostability: Expose the solid powder and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8] A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

-

Analyze all stressed samples, along with a non-stressed control, using a stability-indicating analytical method, such as the HPLC-UV method described below.

Stability-Indicating HPLC-UV Method

This method is designed to separate the intact this compound from its potential degradation products.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with: A) 0.1% Formic acid in Water, B) 0.1% Formic acid in Acetonitrile |

| Gradient | 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30-31 min: 95-5% B; 31-35 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 272 nm |

| Injection Volume | 10 µL |

Method Validation:

-

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is suitable for its intended purpose. The specificity is demonstrated by the ability to resolve the main peak from any degradation products formed during the forced degradation study.

Safe Handling and Use

This compound, like its non-deuterated counterpart, is a potent inhibitor of protein synthesis and should be handled with care.

Personal Protective Equipment (PPE):

-

Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound powder or solutions.[9][10]

Handling Powder:

-

Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

Solution Preparation:

-

When preparing stock solutions, ensure that the powder is fully dissolved before use. Solutions can be filter-sterilized using a 0.22 µm filter for cell culture applications.[6][11]

Disposal:

-

Dispose of waste containing this compound according to local, state, and federal regulations for chemical waste.

The following flowchart outlines the recommended workflow for handling and storing this compound.

Caption: Recommended workflow for handling and storing this compound.

Conclusion

The stability of this compound is crucial for its reliable performance in research applications. By adhering to the recommended storage conditions and safe handling practices outlined in this guide, researchers can ensure the integrity and efficacy of this important research tool. For critical applications, conducting in-house stability assessments using appropriate analytical methods is recommended to verify the quality of the compound over time.

References

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. 101.200.202.226 [101.200.202.226]

- 3. invivogen.com [invivogen.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Puromycin dihydrochloride | Cell culture selection antibiotic | Hello Bio [hellobio.com]

- 6. goldbio.com [goldbio.com]

- 7. Puromycin - Wikipedia [en.wikipedia.org]

- 8. ema.europa.eu [ema.europa.eu]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. tools.mirusbio.com [tools.mirusbio.com]

- 11. toku-e.com [toku-e.com]

A Technical Guide to Puromycin-d3 Solubility for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility characteristics of Puromycin-d3, a deuterated aminonucleoside antibiotic crucial for various in vitro applications, including cell selection and protein synthesis inhibition studies. Understanding its solubility is paramount for preparing accurate stock solutions and ensuring reproducible experimental outcomes.

Quantitative Solubility Data

The solubility of this compound dihydrochloride has been determined in several common laboratory solvents. The following table summarizes this data for easy reference. It is important to note that for certain solvents, physical assistance such as sonication or warming may be required to achieve complete dissolution.

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |

| Methanol | 250 | 456.66 | Ultrasonic assistance recommended |

| DMSO | 50 | 91.33 | Ultrasonic assistance recommended |

| Water | 50 | - | Data for non-deuterated Puromycin[1][2] |

| Ethanol | 5 | 9.13 | Ultrasonic and warming to 60°C required |

Note: The molar equivalent is calculated based on the molar mass of this compound dihydrochloride. The solubility of deuterated compounds is generally very similar to their non-deuterated counterparts.

Mechanism of Action: Inhibition of Protein Synthesis

Puromycin acts as a structural analog of the 3' end of aminoacyl-tRNA. This mimicry allows it to enter the A-site of the ribosome during translation. The ribosome then catalyzes the formation of a peptide bond between the nascent polypeptide chain and puromycin. However, due to the stable amide bond in puromycin, further elongation of the polypeptide chain is blocked, leading to premature chain termination and the release of a puromycylated nascent peptide.[1][3][4][5] This mechanism is effective in both prokaryotic and eukaryotic cells.[1][4]

Caption: Mechanism of this compound action in the ribosome.

Experimental Protocols

Preparation of Stock Solutions

A common practice for preparing a Puromycin stock solution involves dissolving it in water at a concentration of 10 mg/mL.[1] To ensure sterility, the solution should be passed through a 0.22 μm filter.[2] Prepared stock solutions are stable for up to one year when stored in aliquots at -20°C.[1] For this compound, based on the solubility data, sterile-filtered stock solutions can be prepared in methanol or DMSO at higher concentrations and should be stored at -20°C or -80°C for long-term stability. It is advisable to use the solution within one to six months of preparation when stored at -20°C or -80°C, respectively, and to avoid repeated freeze-thaw cycles.[6][7]

General Protocol for Determining Optimal Puromycin Concentration for Cell Selection (In Vitro)

The effective concentration of puromycin for selecting resistant cells can vary between cell lines. Therefore, it is essential to determine the optimal concentration empirically for each cell type. A kill curve (dose-response curve) is a standard method for this purpose.

Objective: To determine the minimum concentration of this compound that effectively kills non-resistant cells within a specific timeframe (e.g., 2-4 days).

Materials:

-

Non-transduced (wild-type) cells of the desired cell line

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, resazurin)

-

Plate reader

Workflow:

Caption: Workflow for determining the optimal this compound concentration.

Procedure:

-

Cell Seeding: Seed the non-resistant cells in a 96-well plate at a density that will not result in over-confluence by the end of the experiment. Allow the cells to attach overnight.

-

Drug Addition: The following day, prepare a series of this compound dilutions in fresh, complete culture medium. The typical range to test is between 1-10 µg/mL.[1][2] Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium only (no cells) as a background control and wells with cells in medium without puromycin as a negative control (100% viability).

-

Incubation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that is sufficient for the antibiotic to take effect, typically 2 to 4 days.

-

Viability Assay: At the end of the incubation period, assess cell viability using a suitable assay. For an MTT assay, for example, the media is replaced with a solution containing MTT, and after an incubation period, the resulting formazan crystals are solubilized.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the wavelength appropriate for the chosen viability assay.

-

Data Analysis: Calculate the percentage of viable cells for each puromycin concentration relative to the untreated control. Plot the cell viability against the this compound concentration to generate a kill curve. The optimal concentration for selection is the lowest concentration that results in near-complete cell death.

This systematic approach will ensure the effective use of this compound as a selection agent in your in vitro experiments.

References

- 1. Puromycin - Wikipedia [en.wikipedia.org]

- 2. Puromycin powder, BioReagent, cell culture mammalian 58-58-2 [sigmaaldrich.com]

- 3. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. letstalkacademy.com [letstalkacademy.com]

- 5. agscientific.com [agscientific.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Puromycin-d3: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Puromycin-d3 is a deuterated analog of Puromycin, an aminonucleoside antibiotic produced by the bacterium Streptomyces alboniger. Due to its ability to inhibit protein synthesis in both prokaryotic and eukaryotic cells, Puromycin and its isotopically labeled counterparts are invaluable tools in molecular biology, cell biology, and drug discovery. This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, with a focus on its use in experimental research. The inclusion of deuterium atoms in this compound makes it particularly useful as an internal standard in mass spectrometry-based quantitative proteomics and for studies investigating the metabolic fate of the drug.

Chemical Properties and Structure

This compound is structurally similar to the 3' end of aminoacyl-tRNA, allowing it to enter the A-site of the ribosome. However, the amide bond in Puromycin, in place of the ester bond in tRNA, prevents further elongation of the polypeptide chain, leading to premature termination of translation. The "-d3" designation indicates that three hydrogen atoms in the methoxy group of the tyrosine moiety have been replaced with deuterium atoms.

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₂₂H₂₆D₃N₇O₅ | |

| Molecular Weight | 474.53 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥95% to ~99% (vendor specific) | |

| Solubility | Soluble in water (50 mg/mL) and methanol (10 mg/mL).[1] | [1] |

| Storage (Powder) | Store at -20°C for up to four years.[1] Stable for at least one year at 4°C and up to three months at room temperature.[2] | [1][2] |

| Storage (Solution) | Aqueous stock solutions can be stored at -20°C for at least one year.[2][3] Avoid repeated freeze-thaw cycles.[4] | [2][3][4] |

| Unlabeled CAS Number | 53-79-2 (free base), 58-58-2 (dihydrochloride) |

Mechanism of Action

Puromycin acts as a structural analog of the aminoacyl-tRNA, specifically mimicking the 3' end of tyrosyl-tRNA. This allows it to be accepted at the A-site of the ribosome during protein synthesis. The peptidyl transferase center of the ribosome then catalyzes the formation of a peptide bond between the nascent polypeptide chain (located in the P-site) and the amino group of Puromycin. Because Puromycin contains a stable amide linkage instead of the labile ester linkage found in aminoacyl-tRNA, the newly formed peptidyl-puromycin molecule cannot be translocated to the P-site. This results in the premature termination of translation and the release of the truncated, puromycylated polypeptide from the ribosome.

Mechanism of this compound Action

Signaling Pathway Involvement: p53-Dependent Apoptosis

Recent studies have elucidated a role for Puromycin in inducing apoptosis through a p53-dependent pathway. The proposed mechanism involves the upregulation of ribosomal proteins RPL5 and RPL11 in response to the stress induced by protein synthesis inhibition. These ribosomal proteins can then bind to and inhibit Mouse double minute 2 homolog (MDM2), a key negative regulator of p53. The inhibition of MDM2 leads to the stabilization and activation of p53, which in turn transcriptionally activates its target genes, including p21 (a cell cycle inhibitor) and pro-apoptotic proteins, ultimately leading to programmed cell death.[5][6][7]

p53-Dependent Apoptotic Pathway Induced by Puromycin

Experimental Protocols

This compound is a versatile tool in various experimental settings. Below are detailed methodologies for two key applications: a protein synthesis inhibition assay and a mass spectrometry-based proteomics workflow.

Protein Synthesis Inhibition Assay: Surface Sensing of Translation (SUnSET)

The SUnSET technique is a non-radioactive method to monitor global protein synthesis in cells and tissues.[8][9] It relies on the incorporation of Puromycin into nascent polypeptide chains, which are then detected by immunoblotting with an anti-Puromycin antibody.

Materials:

-

Cells or tissue of interest

-

Complete cell culture medium

-

Puromycin dihydrochloride (or this compound for specific applications)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Anti-Puromycin antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells to the desired confluency. Treat with experimental compounds as required.

-

Puromycin Labeling: Add Puromycin to the cell culture medium at a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell line.[1] Incubate for 10-30 minutes at 37°C.[8]

-

Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with an anti-Puromycin antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. The intensity of the Puromycin signal is proportional to the global rate of protein synthesis.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Puromycin powder, BioReagent, cell culture mammalian 58-58-2 [sigmaaldrich.com]

- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 4. 101.200.202.226 [101.200.202.226]

- 5. p53-Dependent Apoptotic Effect of Puromycin via Binding of Ribosomal Protein L5 and L11 to MDM2 and Its Combination Effect with RITA or Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p53-Dependent Apoptotic Effect of Puromycin via Binding of Ribosomal Protein L5 and L11 to MDM2 and its Combination Effect with RITA or Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protein Synthesis Assay (SUnSET) [bio-protocol.org]

- 9. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [bio-protocol.org]

The Role of Puromycin-d3 in Nascent Polypeptide Chain Termination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Puromycin-d3 and its pivotal role in the study of nascent polypeptide chain termination. We will delve into its mechanism of action, explore its application in cutting-edge experimental techniques, present detailed protocols, and visualize complex biological pathways and workflows.

Core Concepts: Understanding Puromycin and its Deuterated Analog

Puromycin is an aminonucleoside antibiotic that acts as a structural analog of the 3' end of aminoacyl-tRNA.[1] This mimicry allows it to enter the A-site of the ribosome during protein synthesis. Once in the A-site, the ribosome's peptidyltransferase center catalyzes the formation of a peptide bond between the C-terminus of the growing polypeptide chain and the amino group of puromycin.[1] This incorporation of puromycin into the nascent chain effectively terminates translation, as it lacks the necessary chemical structure to participate in the subsequent translocation and elongation steps.[1] The resulting puromycylated polypeptide is then prematurely released from the ribosome.

This compound , a deuterated analog of puromycin, contains three deuterium atoms. This isotopic labeling provides a distinct mass shift that is readily detectable by mass spectrometry. This feature is particularly advantageous in quantitative proteomics studies, as it allows for the clear differentiation of experimentally labeled nascent proteins from the complex background of endogenous, unlabeled proteins. This leads to improved signal-to-noise ratios and more accurate quantification of protein synthesis rates.

Mechanism of Action of Puromycin

The action of puromycin can be summarized in the following key steps:

-

Entry into the Ribosomal A-site: As a structural mimic of aminoacyl-tRNA, puromycin can bind to the vacant A-site of a translating ribosome.

-

Peptidyl Transfer: The peptidyltransferase center of the ribosome catalyzes the transfer of the nascent polypeptide chain from the peptidyl-tRNA in the P-site to the amino group of puromycin.

-

Chain Termination: The formation of the puromycin-polypeptide conjugate prevents the binding of the next aminoacyl-tRNA, thereby halting elongation.

-

Premature Release: The puromycylated nascent chain dissociates from the ribosome, leading to the premature termination of protein synthesis.

Figure 1: Mechanism of this compound induced nascent polypeptide chain termination.

Experimental Applications of this compound

The unique properties of puromycin and its derivatives have led to the development of several powerful techniques for studying protein synthesis.

PUNCH-P: PUromycin-Associated Nascent Chain Proteomics

PUNCH-P is a method for the genome-wide identification and quantification of newly synthesized proteins.[2] It involves the isolation of intact ribosome-nascent chain complexes, followed by in vitro labeling with a biotinylated puromycin derivative. The biotin-tagged nascent polypeptides are then captured using streptavidin affinity purification and identified by mass spectrometry.[2] This technique provides a snapshot of the translatome at a specific point in time.

SUnSET: SUrface SEnsing of Translation

SUnSET is a non-radioactive method to measure global protein synthesis rates in cells and tissues.[3] This technique involves treating cells with a low concentration of puromycin, which gets incorporated into nascent polypeptide chains. The puromycylated proteins are then detected by Western blotting using an anti-puromycin antibody. The intensity of the puromycin signal is proportional to the rate of protein synthesis.[3]

OPP-ID: O-propargyl-puromycin-mediated IDentification

OPP-ID utilizes a modified version of puromycin, O-propargyl-puromycin (OPP), which contains an alkyne group.[4] This alkyne handle allows for the "click" chemistry-mediated attachment of a biotin or fluorescent tag. This enables the enrichment and subsequent identification of nascent proteins by mass spectrometry or visualization by microscopy.

Figure 2: Experimental workflows for PUNCH-P, SUnSET, and OPP-ID.

Quantitative Data Presentation

The following tables summarize representative quantitative data obtained from studies utilizing puromycin-based techniques to analyze nascent proteomes.

| Technique | Cell/Tissue Type | Number of Identified Nascent Proteins | Key Finding | Reference |

| PUNCH-P | HeLa Cells | >5,000 | Cell cycle-specific fluctuations in protein synthesis. | [5] |

| PUNCH-P | Mouse Brain | >1,500 | First translational profile of a whole mouse brain. | [6] |

| OPP-ID | THP-1 Macrophages | >3,000 | 238 proteins showed significantly altered synthesis after 15-min LPS treatment. | [7][8] |

| pSNAP | HeLa Cells | ~2,000 | Characterization of co-translational modifications on nascent chains. | [9] |

Table 1: Summary of Quantitative Data from Puromycin-Based Proteomic Studies

| Condition | Fold Change in Protein Synthesis (Relative to Control) | Key Proteins Affected | Reference |

| mTOR Inhibition (Rapamycin) | Downregulation | Proteins involved in chromosomal integrity | [10] |

| Lipopolysaccharide (LPS) Treatment | Upregulation | Transcription factors and cytokines | [7][8] |

| Amino Acid Starvation | Downregulation | General decrease in protein synthesis | [10] |

Table 2: Quantitative Changes in Protein Synthesis under Different Conditions

Detailed Experimental Protocols

PUNCH-P Protocol

This protocol is adapted from Aviner et al., 2013.[11]

-

Ribosome Isolation:

-

Lyse cells in a polysome buffer (e.g., 18 mM Tris pH 7.5, 50 mM KCl, 10 mM MgCl₂, supplemented with protease and RNase inhibitors).

-

Centrifuge the lysate to pellet nuclei and mitochondria.

-

Layer the supernatant onto a sucrose cushion and ultracentrifuge to pellet the ribosomes.

-

-

In vitro Puromycylation:

-

Resuspend the ribosome pellet in polysome buffer.

-

Add biotinylated puromycin (e.g., 5'-biotin-dC-puromycin-3') to a final concentration of 1 mM.

-

Incubate at 37°C for 15 minutes to allow for puromycin incorporation.

-

-

Affinity Purification:

-

Add streptavidin-coated magnetic beads to the puromycylated ribosome solution.

-

Incubate with rotation to allow binding of biotinylated nascent chains.

-

Wash the beads extensively with high-stringency buffers (containing urea and SDS) to remove non-specific binders.

-

-

On-bead Digestion and Mass Spectrometry:

-

Resuspend the beads in a digestion buffer containing trypsin.

-

Incubate overnight to digest the captured proteins into peptides.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

SUnSET Protocol

This protocol is adapted from Schmidt et al., 2009 and Piecyk et al., 2024.[3]

-

Puromycin Treatment:

-

Treat cultured cells with puromycin at a final concentration of 1-10 µg/mL for a short period (e.g., 15-30 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Western Blotting:

-

Determine the protein concentration of the lysates and normalize all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against puromycin (e.g., clone 12D10) overnight at 4°C. Recommended dilution is typically 1:1000 to 1:10,000.[12][13]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Signal Detection and Quantification:

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the intensity of the puromycin smear in each lane, normalizing to a loading control like β-actin or total protein stain (e.g., Ponceau S).

-

OPP-ID Protocol

This protocol is adapted from Forester et al., 2018.[4]

-

OPP Labeling:

-

Treat cells with O-propargyl-puromycin (OPP) at a final concentration of 20-50 µM for a desired period (e.g., 1-2 hours).

-

-

Cell Lysis:

-

Lyse the cells in a buffer compatible with click chemistry (avoiding amine-containing buffers like Tris). A buffer containing 1% SDS is often used.

-

-

Click Chemistry Reaction:

-

To the cell lysate, add the click reaction cocktail containing:

-

Biotin-azide

-

Copper(II) sulfate (CuSO₄)

-

A reducing agent (e.g., sodium ascorbate)

-

A copper-chelating ligand (e.g., THPTA) to protect proteins from copper-induced damage.

-

-

Incubate at room temperature to allow the cycloaddition reaction between the alkyne on OPP and the azide on biotin.

-

-

Affinity Purification and Mass Spectrometry:

-

Proceed with streptavidin-based affinity purification and on-bead digestion as described in the PUNCH-P protocol.

-

Analyze the peptides by LC-MS/MS.

-

Signaling Pathway Visualization: The mTOR Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and protein synthesis. The mTORC1 complex, in particular, integrates signals from growth factors, nutrients, and energy status to control translation.[14][15] Puromycin-based techniques are frequently used to study the effects of mTOR signaling on the nascent proteome.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. mTOR - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Effective Method for Accurate and Sensitive Quantitation of Rapid Changes of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchmap.jp [researchmap.jp]

- 10. Quantitative Nuclear Proteomics Identifies mTOR Regulation of DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel proteomic approach (PUNCH-P) reveals cell cycle-specific fluctuations in mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

Puromycin-d3 as a Tool for Ribosome Footprinting: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Puromycin in Mapping the Translational Landscape

Ribosome footprinting, or Ribo-seq, has revolutionized our ability to study protein synthesis in vivo. By sequencing the small fragments of mRNA protected by ribosomes, we can obtain a genome-wide snapshot of translation at sub-codon resolution.[1] This powerful technique provides insights into the regulation of gene expression, the discovery of novel open reading frames, and the dynamics of ribosome translocation.[2]

Puromycin, an aminonucleoside antibiotic, serves as a potent tool in these investigations.[3] Structurally mimicking the 3' end of an aminoacylated tRNA, puromycin enters the A-site of the ribosome and is incorporated into the nascent polypeptide chain, leading to premature translation termination.[3][4] This property allows for the specific labeling and isolation of actively translating ribosomes and their associated nascent chains.

This technical guide focuses on the application of puromycin and its derivatives, with a particular emphasis on the potential utility of Puromycin-d3, in ribosome footprinting and quantitative proteomics studies of the nascent proteome.

This compound: A Stable Isotope for Quantitative Analysis

This compound is a deuterated form of puromycin, containing three deuterium atoms.[1] While specific applications of this compound in ribosome footprinting are not extensively documented in peer-reviewed literature, its nature as a stable isotope-labeled compound points to its utility in quantitative mass spectrometry-based proteomics. In such workflows, this compound would likely serve as an internal standard for the precise quantification of puromycylated nascent peptides.[5][]

The core principle of using stable isotopes in quantitative proteomics is to introduce a known amount of a heavy-labeled compound (like this compound) into a sample. The mass shift imparted by the deuterium atoms allows the mass spectrometer to distinguish between the labeled internal standard and the endogenous, unlabeled molecules. By comparing the signal intensities, one can achieve highly accurate quantification.

Quantitative Data Presentation

| Method | Principle | Labeled Moiety | Quantification | Throughput | Key Advantages | Key Disadvantages |

| PUNCH-P (Puromycin-associated Nascent Chain Proteomics) | Biotinylated puromycin is incorporated into nascent chains, which are then enriched via streptavidin affinity purification and identified by mass spectrometry.[7] | Biotin-puromycin | Label-free (spectral counting, intensity-based) or Isotopic Labeling (e.g., SILAC) | High | Direct identification of nascent proteome; applicable to various cell types and tissues. | Potential for biotin-related background; requires cell-free labeling for some applications. |

| OPP (O-propargyl-puromycin) Labeling | A "clickable" puromycin analog is incorporated into nascent chains, allowing for covalent attachment of a reporter tag (e.g., biotin) via click chemistry for enrichment.[8][9] | O-propargyl-puromycin | Label-free or Isotopic Labeling | High | High efficiency and specificity of click chemistry; cell-permeable for in vivo labeling. | Requires bio-orthogonal reagents; potential for off-target effects of copper catalyst. |

| SILAC (Stable Isotope Labeling by Amino acids in Cell culture) with Puromycin Enrichment | Cells are cultured in media containing "heavy" or "light" essential amino acids. Nascent chains are enriched using puromycin analogs and the relative abundance of heavy and light peptides is determined by mass spectrometry.[10] | Amino acids (e.g., 13C6-Arginine, 13C6-Lysine) | Mass shift of labeled peptides | Medium to High | Highly accurate relative quantification; can be combined with PUNCH-P or OPP. | Limited to cell culture; requires complete incorporation of labeled amino acids. |

| This compound as an Internal Standard | A known quantity of this compound is spiked into the sample. Nascent chains are puromycylated and analyzed by mass spectrometry. The ratio of endogenous puromycylated peptides to the this compound labeled standard provides absolute quantification. | This compound | Mass shift of labeled standard | High | Potential for absolute quantification of puromycylation events. | Limited to quantification of puromycin-labeled peptides; availability of specific protocols and demonstrated applications. |

Experimental Protocols

General Workflow for Ribosome Footprinting

The standard ribosome footprinting protocol involves several key steps.[1][2]

Diagram: General Ribosome Footprinting Workflow

Caption: A generalized workflow for a ribosome footprinting experiment.

-

Cell Lysis: Cells are lysed in the presence of translation inhibitors (e.g., cycloheximide) to freeze ribosomes on the mRNA.

-

Nuclease Digestion: The lysate is treated with RNase to digest mRNA that is not protected by ribosomes.

-

Ribosome Isolation: Monosomes are isolated, typically by sucrose density gradient centrifugation.

-

RNA Extraction: RNA is extracted from the isolated ribosomes.

-

Size Selection: Ribosome-protected fragments (RPFs), typically 28-30 nucleotides in length, are isolated by size selection on a denaturing polyacrylamide gel.

-

Library Preparation and Sequencing: A sequencing library is prepared from the RPFs, followed by deep sequencing.

-

Data Analysis: Sequencing reads are mapped to the transcriptome to determine the positions and density of ribosomes.

Protocol for PUNCH-P (Puromycin-associated Nascent Chain Proteomics)

This protocol is adapted from Aviner et al. (2013).[7]

-

Ribosome Pelleting:

-

Lyse cells in a suitable lysis buffer.

-

Centrifuge the lysate to pellet nuclei and mitochondria.

-

Layer the supernatant onto a sucrose cushion and centrifuge at high speed to pellet ribosomes.

-

Resuspend the ribosome pellet in polysome buffer.

-

-

In Vitro Puromycylation:

-

Incubate the resuspended ribosomes with biotinylated puromycin in a translation-competent buffer.

-

This reaction will label the C-termini of nascent polypeptide chains with biotin.

-

-

Streptavidin Affinity Purification:

-

Capture the biotin-labeled nascent chains using streptavidin-coated magnetic beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

On-Bead Digestion and Mass Spectrometry:

-

Digest the captured proteins into peptides directly on the beads using trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Diagram: PUNCH-P Experimental Workflow

Caption: Workflow for Puromycin-associated Nascent Chain Proteomics (PUNCH-P).

Conceptual Protocol for Using this compound in Quantitative Proteomics

This conceptual protocol outlines how this compound could be integrated into a quantitative proteomics workflow.

-

Sample Preparation and Puromycylation:

-

Prepare cell or tissue lysates as for a standard PUNCH-P experiment.

-

Before the puromycylation step, spike in a known amount of this compound into the reaction mixture along with the standard puromycin or a biotinylated puromycin analog.

-

-

Enrichment and Analysis:

-

Proceed with the enrichment of puromycylated peptides as described in the PUNCH-P protocol.

-

During LC-MS/MS analysis, the mass spectrometer will detect both the endogenous puromycylated peptides and the deuterated standard.

-

-

Data Analysis:

-

Quantify the abundance of the endogenous puromycylated peptides by comparing their signal intensity to that of the known amount of the this compound standard.

-

Signaling Pathways and Logical Relationships

The application of puromycin-based ribosome profiling can be instrumental in elucidating how signaling pathways impact translation. For instance, the mTOR pathway is a central regulator of protein synthesis.

Diagram: mTOR Signaling and its Impact on Translation

Caption: The mTOR signaling pathway's control over protein synthesis.

By using quantitative ribosome profiling with puromycin analogs, researchers can dissect which specific mRNAs are translationally regulated downstream of mTOR signaling in response to various stimuli.

Conclusion

Puromycin and its derivatives are invaluable tools for the study of protein synthesis. While the direct application of this compound in ribosome footprinting is still an emerging area, its potential as a stable isotope standard for quantitative mass spectrometry is clear. By combining puromycin-based enrichment techniques with powerful analytical methods like mass spectrometry and next-generation sequencing, researchers can gain unprecedented insights into the dynamic landscape of the translatome. This knowledge is critical for understanding fundamental biological processes and for the development of novel therapeutic strategies targeting protein synthesis in diseases such as cancer and neurodegenerative disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. News in Proteomics Research: Pulsed SILAC + Ribosome profiling = New Variation on proteogenomics! [proteomicsnews.blogspot.com]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Stable isotopic labeling of proteins for quantitative proteomic applications. | Sigma-Aldrich [sigmaaldrich.com]

- 7. Novel proteomic approach (PUNCH-P) reveals cell cycle-specific fluctuations in mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative nascent proteome profiling by dual-pulse labelling with O-propargyl-puromycin and stable isotope-labelled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Proteome analysis of puromycin-labeled nascent polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Puromycin Resistance and the pac Gene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of puromycin, a widely used selection agent in cell culture, and the pac gene, which confers resistance to it. We will delve into the molecular mechanisms of puromycin's action and the enzymatic activity of the pac gene product, puromycin N-acetyltransferase (PAC). This document also offers detailed experimental protocols for key laboratory procedures involving puromycin selection and the genetic manipulation of the pac gene.

Introduction to Puromycin and the pac Gene

Puromycin is an aminonucleoside antibiotic produced by the bacterium Streptomyces alboniger. It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][2] This broad-spectrum activity makes it a powerful tool for selecting genetically modified cells in culture. Resistance to puromycin is conferred by the pac gene, which encodes the enzyme puromycin N-acetyltransferase (PAC).[1][2] This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to puromycin, rendering it inactive.[2] The inactivated puromycin can no longer bind to the ribosome, allowing protein synthesis to continue in cells expressing the pac gene.

Mechanism of Action

Puromycin: A Trojan Horse in Protein Synthesis

Puromycin's efficacy as a translational inhibitor stems from its structural mimicry of the 3' end of an aminoacylated tRNA.[2] This resemblance allows it to enter the A (aminoacyl) site of the ribosome during protein synthesis. Once in the A site, the ribosome's peptidyltransferase center catalyzes the formation of a peptide bond between the nascent polypeptide chain (attached to the tRNA in the P site) and puromycin.[2]

However, unlike a legitimate aminoacyl-tRNA, puromycin contains a stable amide bond instead of an ester bond. This crucial difference prevents the translocation of the puromycylated polypeptide to the P site and subsequent elongation of the peptide chain. The ribosome detaches from the mRNA, leading to the premature termination of translation and the release of a truncated, non-functional polypeptide.[2]

The pac Gene: A Shield Against Puromycin

The pac gene provides a robust defense mechanism against puromycin's cytotoxic effects. It encodes the enzyme puromycin N-acetyltransferase (PAC), which inactivates puromycin through a simple yet effective enzymatic reaction. PAC utilizes acetyl-coenzyme A (acetyl-CoA) as a donor to transfer an acetyl group to the primary amine of the puromycin molecule.[2] This modification prevents puromycin from binding to the ribosomal A site, thereby neutralizing its inhibitory effect on protein synthesis.

Quantitative Data

Puromycin IC50 Values

The half-maximal inhibitory concentration (IC50) of puromycin varies significantly across different cell lines. It is crucial to determine the optimal concentration for each cell line empirically through a kill curve experiment. The following table provides a summary of reported IC50 values for several commonly used cell lines.

| Cell Line | IC50 (µg/mL) | Reference |

| MCF7 (monolayer) | ~0.5 | [3] |

| MCF7 (mammospheres) | ~0.05 | [3] |

| NIH/3T3 | 1.87 (3.96 µM) | [4][5] |

| HEK293 | Not explicitly found | |

| A549 | Not explicitly found | |

| U2OS | Not explicitly found | |

| Jurkat | Not explicitly found | |

| CHO | Not explicitly found |

Note: The optimal working concentration for selection is typically the lowest concentration that results in complete cell death of non-resistant cells within a defined period (usually 3-7 days).

Puromycin N-acetyltransferase (PAC) Enzyme Kinetics

| Enzyme | Specific Activity | Substrate | Reference |

| TAT-PAC | 197 nmol/min/mg | Puromycin | [1][6] |

Note: Km and Vmax values would provide a more complete picture of the enzyme's affinity for its substrates (puromycin and acetyl-CoA) and its maximum catalytic rate.

Impact on Cellular Signaling Pathways

While the primary mechanism of puromycin is the inhibition of protein synthesis, this can have downstream consequences on various cellular signaling pathways.

p53 Signaling Pathway

Puromycin has been shown to induce a p53-dependent apoptotic effect in cancer cells. This is mediated by the binding of ribosomal proteins L5 and L11 to MDM2, which leads to the stabilization and activation of p53.[7] Activated p53 can then initiate a cascade of events leading to cell cycle arrest and apoptosis.

Other Signaling Pathways

The profound impact of inhibiting protein synthesis suggests that puromycin likely affects other major signaling pathways, such as MAPK, NF-κB, and PI3K-Akt. However, the specific molecular mechanisms of these interactions are not as well-elucidated in the provided search results. It is plausible that the cellular stress induced by puromycin could trigger these pathways, but further research is needed to delineate the precise connections.

Experimental Protocols

Puromycin Kill Curve Assay

This protocol is essential for determining the optimal concentration of puromycin for selecting stable cell lines.

Workflow:

Methodology:

-

Cell Seeding: Plate your cells of interest in a 24- or 96-well plate at a density that will not lead to over-confluence during the course of the experiment. Allow the cells to adhere overnight.[8][9]

-

Puromycin Addition: The next day, replace the medium with fresh medium containing a range of puromycin concentrations. A common starting range is 0.5-10 µg/mL. Include a no-puromycin control.

-

Incubation: Incubate the cells for 3-7 days, replacing the medium with fresh puromycin-containing medium every 2-3 days.[8]

-

Viability Assessment: At the end of the incubation period, assess cell viability using a suitable method such as MTT, MTS, or a CellTiter-Glo® assay.[9]

-

Data Analysis: Determine the lowest concentration of puromycin that results in 100% cell death. This is the optimal concentration for selecting stable cell lines.

Generation of Stable Cell Lines

This protocol outlines the steps for creating a stable cell line that expresses a gene of interest along with the pac gene for puromycin resistance.

Workflow:

Methodology:

-

Transfection: Transfect your cells with a plasmid containing your gene of interest (GOI) and a separate plasmid containing the pac gene, or a single plasmid containing both. Use a transfection reagent and protocol optimized for your cell line.[10][11]

-

Recovery: Allow the cells to grow in non-selective medium for 24-48 hours to allow for expression of the resistance gene.[11]

-

Puromycin Selection: Replace the medium with fresh medium containing the predetermined optimal concentration of puromycin.

-

Maintenance: Continue to culture the cells in the presence of puromycin, replacing the medium every 2-3 days. Non-transfected cells will die off.

-

Colony Isolation: Once discrete colonies of resistant cells appear, they can be isolated using cloning cylinders or by limiting dilution.

-

Expansion and Verification: Expand the isolated clones and verify the expression of your gene of interest through methods such as Western blotting, qPCR, or functional assays.

Cloning the pac Gene into a Mammalian Expression Vector

This protocol provides a general guideline for cloning the pac gene into a common mammalian expression vector, such as pcDNA3.1.

Methodology using Restriction Enzymes:

-

Primer Design: Design PCR primers to amplify the pac gene from a source plasmid. The primers should include restriction enzyme sites that are compatible with the multiple cloning site (MCS) of your target vector (e.g., pcDNA3.1).[3][12]

-

Forward Primer Example (with EcoRI site): 5'-GAATTC-ATGACTAGTATCGAG...-3'

-

Reverse Primer Example (with XhoI site): 5'-CTCGAG-TCAGGCACCGGGCTT...-3'

-

-

PCR Amplification: Perform PCR to amplify the pac gene.

-

Digestion: Digest both the PCR product and the pcDNA3.1 vector with the chosen restriction enzymes (e.g., EcoRI and XhoI).[12]

-

Ligation: Ligate the digested pac gene insert into the linearized pcDNA3.1 vector using T4 DNA ligase.[3]

-

Transformation: Transform the ligation product into competent E. coli.

-

Selection and Verification: Select for transformed bacteria on ampicillin-containing agar plates. Isolate plasmid DNA from individual colonies and verify the presence and orientation of the pac insert by restriction digest and/or DNA sequencing.

Methodology using Gibson Assembly:

-

Primer Design: Design PCR primers with 15-25 base pair overlaps homologous to the ends of the linearized vector.[13]

-

PCR Amplification: Amplify the pac gene and linearize the pcDNA3.1 vector by PCR.

-

Gibson Assembly Reaction: Mix the purified PCR products (insert and vector) with a Gibson Assembly Master Mix and incubate at 50°C for 15-60 minutes.[13]

-

Transformation and Verification: Transform the assembly product into competent E. coli and proceed with selection and verification as described above.

Puromycin N-acetyltransferase (PAC) Enzymatic Assay

This protocol can be used to measure the activity of the PAC enzyme.

Methodology:

-